

3,4-Diethyl-2,5-dimethylhexane molecular structure

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Compound of Interest

Compound Name: 3,4-Diethyl-2,5-dimethylhexane

CAS No.: 62184-95-6

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An In-Depth Technical Guide to the Molecular Structure of **3,4-Diethyl-2,5-dimethylhexane**

Abstract

3,4-Diethyl-2,5-dimethylhexane is a highly branched saturated hydrocarbon with the molecular formula $C_{12}H_{26}$.^[1] As a structural isomer of dodecane, its unique architecture, characterized by significant steric crowding around its central bond, presents a compelling case study in advanced organic chemistry. The presence of two adjacent chiral centers gives rise to complex stereoisomerism, including enantiomeric pairs and a meso compound.^[2] This guide provides a comprehensive analysis of its molecular structure, including a detailed examination of its stereochemical and conformational properties. We will explore the theoretical underpinnings of its spectroscopic signature, propose logical synthetic pathways, and offer field-proven protocols for its characterization. This document is intended for researchers and drug development professionals who require a deep understanding of complex acyclic structures and their implications for molecular design and reactivity.

Fundamental Molecular Identity

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name, **3,4-Diethyl-2,5-dimethylhexane**, precisely defines the molecule's connectivity. The name is deconstructed as follows:

- -hexane: The longest continuous carbon chain contains six carbon atoms.
- 2,5-dimethyl-: Two methyl (-CH₃) groups are attached to the second and fifth carbons of the main chain.
- 3,4-diethyl-: Two ethyl (-CH₂CH₃) groups are attached to the third and fourth carbons of the main chain.

This arrangement results in a highly substituted structure with significant branching, particularly at the C3 and C4 positions.

Physicochemical Properties

The physical and chemical properties of alkanes are dictated by their molecular weight and intermolecular forces, primarily weak van der Waals forces. Increased branching tends to lower the boiling point compared to linear isomers due to a reduction in surface area available for these interactions.[2]

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
CAS Number	62184-95-6	PubChem[1]
Boiling Point	Estimated ~180-190 °C	Inferred from related structures[3][4]
Density	Estimated ~0.76-0.78 g/mL	Inferred from related structures[3][4]

Stereochemical Complexity: A Tale of Three Isomers

The core of **3,4-Diethyl-2,5-dimethylhexane**'s structural intricacy lies in its stereochemistry. The carbons at positions 3 and 4 are stereogenic (chiral) centers, as each is bonded to four different groups: a hydrogen, an ethyl group, an isopropyl-like fragment (C2), and the rest of the substituted chain (C4).

Analysis of Stereoisomers

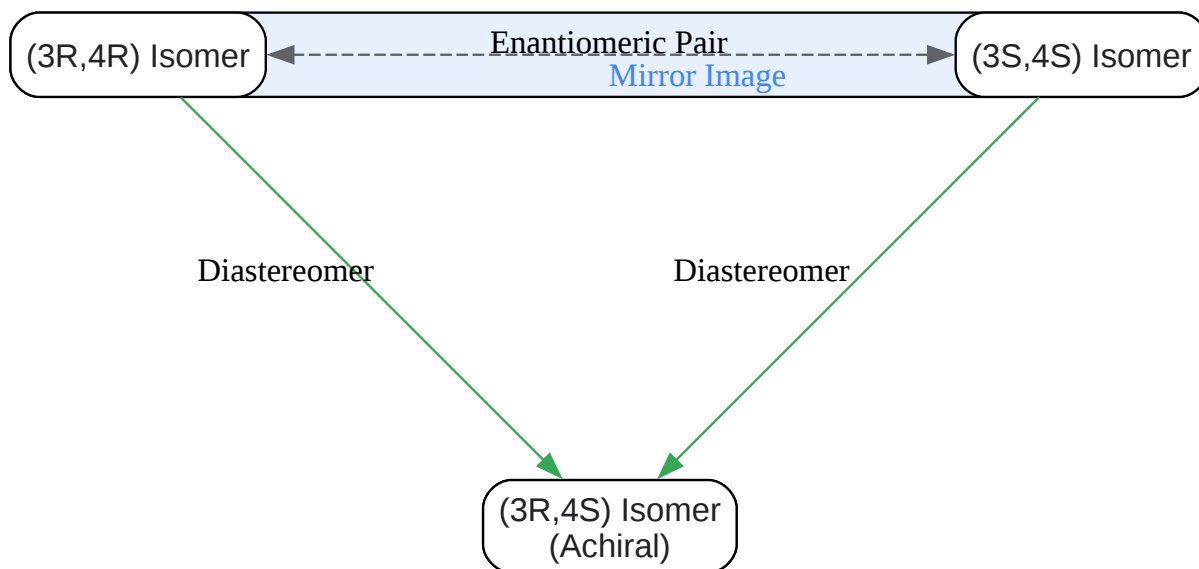
With two chiral centers, a maximum of $2^2 = 4$ stereoisomers is possible. However, due to the symmetrical nature of the substitution pattern around the C3-C4 bond, these consist of one pair of enantiomers and one meso compound.

- **(3R,4R)-3,4-Diethyl-2,5-dimethylhexane**: A chiral molecule.
- **(3S,4S)-3,4-Diethyl-2,5-dimethylhexane**: The non-superimposable mirror image (enantiomer) of the (3R,4R) isomer.
- **(3R,4S)-3,4-Diethyl-2,5-dimethylhexane**: This isomer possesses a plane of symmetry and is therefore achiral, despite having two chiral centers. This is a classic example of a meso compound.

The existence of these distinct spatial arrangements is critical in fields like pharmacology, where stereochemistry can dictate biological activity.

Visualization of Stereoisomers

The relationship between the enantiomers and the meso compound can be visualized to better understand their three-dimensional nature.



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Caption: Stereochemical relationship between the isomers of **3,4-Diethyl-2,5-dimethylhexane**.

Conformational Analysis and Steric Hindrance

The high degree of substitution around the central C3-C4 bond imposes significant conformational restrictions. Rotation around this bond is governed by the energetic penalties of steric strain between the bulky substituents.

Rotational Isomers (Conformers)

Viewing the molecule down the C3-C4 axis using a Newman projection reveals the spatial interactions. The most stable conformations will be staggered, placing the large groups as far apart as possible. The anti-conformation, where the two isopropyl-like fragments (C1-C2-H and C5-C6-H) are 180° apart, would be the lowest energy state. Conversely, eclipsed conformations, where the substituents on C3 and C4 are aligned, are energetically unfavorable due to torsional and steric strain. The bulky ethyl groups further complicate this landscape, making a fully eclipsed conformation exceptionally high in energy. This steric hindrance is a defining feature of the molecule's reactivity, as it shields the C3-H and C4-H bonds from chemical attack.

Spectroscopic Characterization (Predicted)

While a dedicated experimental spectrum for this specific isomer is not readily available in public databases, its ^1H and ^{13}C NMR spectra can be reliably predicted based on established principles of chemical shifts, coupling constants, and molecular symmetry.

Predicted ^1H NMR Spectrum

The proton NMR would be complex due to the presence of diastereotopic protons in the ethyl groups of the chiral isomers. However, for the symmetric meso compound, the spectrum would be simpler.

- Methyl Protons (C1, C6): These would appear as a doublet due to coupling with the adjacent C2/C5 proton.
- Methylene Protons ($-\text{CH}_2-$ of ethyl groups): These protons are diastereotopic in the chiral isomers, leading to complex multiplets. In the meso form, they may appear as a more straightforward quartet.
- Methine Protons (C2, C5): These would be complex multiplets due to coupling with at least seven neighboring protons.
- Methine Protons (C3, C4): These would also be multiplets, heavily shielded by the surrounding alkyl groups.
- Methyl Protons ($-\text{CH}_3$ of ethyl groups): These would appear as a triplet, coupled to the adjacent methylene protons.

Predicted ^{13}C NMR Spectrum

The number of unique carbon signals depends on the symmetry of the stereoisomer.

- (3R,4R) and (3S,4S) Isomers: Due to their C_2 symmetry, one would expect 6 distinct carbon signals.
- (3R,4S) Meso Isomer: The higher symmetry (presence of an inversion center) would also result in 6 signals, but with different chemical shifts compared to the chiral pair.

Synthetic Strategies

The synthesis of a highly branched, sterically hindered alkane like **3,4-Diethyl-2,5-dimethylhexane** requires a robust carbon-carbon bond-forming reaction. Retrosynthetic analysis points to the central C3-C4 bond as the most logical point of disconnection.

Retrosynthetic Analysis

Disconnecting the C3-C4 bond simplifies the target molecule into two identical 3-halo-2-methylpentane fragments. This suggests that a coupling reaction could form the desired backbone.



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Caption: Retrosynthetic analysis highlighting the key C-C bond disconnection.

Proposed Forward Synthesis Protocol

A plausible route involves the coupling of a secondary alkyl halide, such as 3-bromo-2-methylpentane, using an organometallic approach like a Wurtz-type reaction with sodium metal or, more controllably, a Gilman coupling using a lithium dialkylcuprate.

Reaction: $2 \times (3\text{-bromo-2-methylpentane}) + 2 \text{ Na} \rightarrow \mathbf{3,4\text{-Diethyl-2,5-dimethylhexane}} + 2 \text{ NaBr}$

Causality: This approach is chosen because it efficiently constructs the sterically hindered C3-C4 bond. However, such reactions with secondary halides can be prone to side reactions like elimination, requiring careful control of reaction conditions. Enantioselective synthesis would require more advanced methods, possibly involving chiral auxiliaries to control the stereochemistry of the coupling reaction.[2]

Experimental Protocol: ^1H NMR Spectroscopic Analysis

This protocol outlines the standardized procedure for acquiring a high-resolution ^1H NMR spectrum of a liquid alkane sample, applicable for the characterization of **3,4-Diethyl-2,5-dimethylhexane**.

Objective: To obtain a clean, high-resolution ^1H NMR spectrum for structural verification.

Materials:

- Sample (~5-10 mg)
- Deuterated chloroform (CDCl_3) with 0.03% TMS
- 5 mm NMR tube (high precision)
- Pasteur pipette
- Vortex mixer

Methodology:

- Sample Preparation (Self-Validation System):
 - Accurately weigh approximately 5 mg of the purified alkane sample directly into a clean, dry vial.
 - Using a clean Pasteur pipette, add approximately 0.7 mL of CDCl_3 containing tetramethylsilane (TMS) as an internal standard (0 ppm). The TMS signal provides a crucial reference point for chemical shift calibration.
 - Cap the vial and gently vortex for 10-15 seconds to ensure the sample is fully dissolved and the solution is homogeneous. A clear, single-phase solution is required for high-resolution spectra.
 - Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm to be within the detection region of the NMR coil.
- Instrument Setup & Calibration:

- Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using the spectrometer's depth gauge.
- Place the sample into the NMR magnet.
- Lock onto the deuterium signal of the CDCl_3 solvent. The lock system compensates for any magnetic field drift, ensuring spectral stability over the acquisition time.
- Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks and is typically an automated process on modern spectrometers.
- Data Acquisition:
 - Acquire a standard, single-pulse ^1H NMR spectrum. Typical parameters for an alkane are:
 - Spectral Width: ~12 ppm
 - Pulse Angle: 30-45 degrees (to allow for faster relaxation and more scans in a given time)
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16 (increase for dilute samples)
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum to ensure all peaks are in positive, absorptive mode.
 - Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
 - Integrate the peaks to determine the relative ratios of protons in different chemical environments.

- Analyze the splitting patterns (singlets, doublets, triplets, etc.) to deduce proton-proton coupling information.

Conclusion

3,4-Diethyl-2,5-dimethylhexane serves as an exemplary model for understanding the nuanced interplay of branching, stereochemistry, and conformational restriction in acyclic alkanes. Its structure, defined by two adjacent and highly substituted chiral centers, presents significant challenges and opportunities in stereoselective synthesis and detailed structural analysis. The principles outlined in this guide—from its fundamental identity to its spectroscopic and synthetic characteristics—provide a robust framework for professionals engaged in the design and analysis of complex organic molecules.

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